![molecular formula C16H20BrN3O2S B13916998 Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a bromobenzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bromobenzo[d]thiazole intermediate, which is then reacted with piperazineThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- Imidazole containing compounds
Uniqueness
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
Biological Activity
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate (CAS: 2385553-32-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20BrN3O2S
- Molecular Weight : 398.32 g/mol
- Purity : 95% .
The compound exhibits various biological activities attributed to the thiazole moiety, which is known for its versatility in drug development. Thiazole derivatives have been reported to possess several pharmacological effects, including:
- Anticancer Activity : Compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications in the thiazole structure can enhance anticancer potency by affecting apoptosis pathways and inhibiting critical proteins involved in cancer cell survival .
- Antimicrobial Properties : The benzothiazole scaffold has been associated with antimicrobial activity, particularly against resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . This compound's structural features may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Anticancer Activity
A recent study focused on the structure-activity relationship (SAR) of thiazole derivatives, revealing that specific substitutions on the thiazole ring significantly impact their cytotoxicity against cancer cells. The presence of electron-donating groups and halogens was found to enhance activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | A-431 |
Compound B | 1.98 ± 1.22 | Jurkat |
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine | TBD | TBD |
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine exhibit promising antimicrobial properties. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis or function .
Case Studies
- Antitumor Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds with a similar structure to tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine exhibited significant cytotoxicity against human glioblastoma cells (U251). The study highlighted the importance of the bromine substitution in enhancing the compound's effectiveness .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer progression, suggesting that hydrophobic interactions play a crucial role in their binding affinity .
Properties
Molecular Formula |
C16H20BrN3O2S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-1,3-benzothiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2S/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-18-12-10-11(17)4-5-13(12)23-14/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
HPKZGZJAHLALIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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